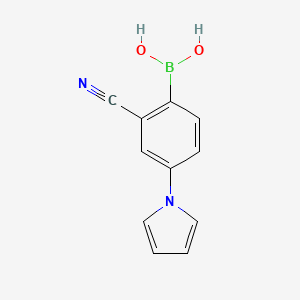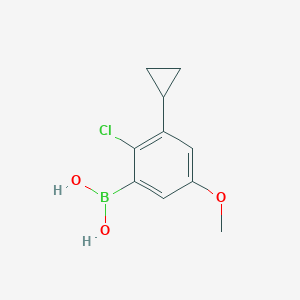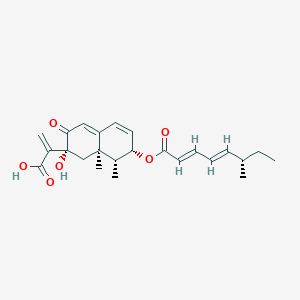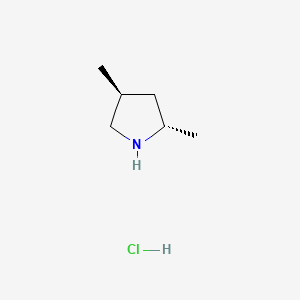
Benzene, 1-(butylthio)-4-fluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-(butylthio)-4-fluoro-: is an organic compound that belongs to the class of aromatic compounds It is characterized by a benzene ring substituted with a butylthio group at the 1-position and a fluorine atom at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(butylthio)-4-fluoro- typically involves the introduction of the butylthio group and the fluorine atom onto the benzene ring through electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene is reacted with butyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to introduce the butyl group. Subsequently, the thiol group can be introduced via a nucleophilic substitution reaction. The fluorine atom is then introduced using a fluorinating agent such as hydrogen fluoride or a fluorine-containing compound under controlled conditions .
Industrial Production Methods: Industrial production of Benzene, 1-(butylthio)-4-fluoro- may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. Catalysts and reagents are carefully selected to optimize yield and minimize by-products. Safety measures are also crucial due to the hazardous nature of some reagents used in the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: Benzene, 1-(butylthio)-4-fluoro- undergoes various chemical reactions, including:
Oxidation: The butylthio group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or peracids.
Reduction: The compound can be reduced to remove the fluorine atom or to convert the butylthio group to a butyl group using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur, where the fluorine atom or the butylthio group can be replaced by other substituents using appropriate reagents and conditions
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: De-fluorinated benzene, butylbenzene.
Substitution: Various substituted benzene derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: Benzene, 1-(butylthio)-4-fluoro- is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block in organic synthesis .
Biology and Medicine: Research is ongoing to explore the potential biological activities of Benzene, 1-(butylthio)-4-fluoro-. It may serve as a lead compound for the development of new pharmaceuticals, particularly in the areas of antimicrobial and anticancer agents .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including agrochemicals and materials with specific properties such as enhanced thermal stability or resistance to degradation .
Wirkmechanismus
The mechanism of action of Benzene, 1-(butylthio)-4-fluoro- involves its interaction with molecular targets through its functional groups. The butylthio group can engage in nucleophilic or electrophilic interactions, while the fluorine atom can influence the electronic properties of the benzene ring, affecting its reactivity. These interactions can modulate various biochemical pathways, making the compound useful in different applications .
Vergleich Mit ähnlichen Verbindungen
- Benzene, 1-(methylthio)-4-fluoro-
- Benzene, 1-(ethylthio)-4-fluoro-
- Benzene, 1-(propylthio)-4-fluoro-
Comparison: Compared to its analogs with shorter alkylthio groups, Benzene, 1-(butylthio)-4-fluoro- exhibits different physical and chemical properties due to the longer butyl chain. This can affect its solubility, boiling point, and reactivity. The presence of the fluorine atom also imparts unique electronic effects, making it distinct from non-fluorinated analogs .
Eigenschaften
CAS-Nummer |
1649-99-6 |
|---|---|
Molekularformel |
C10H13FS |
Molekulargewicht |
184.28 g/mol |
IUPAC-Name |
1-butylsulfanyl-4-fluorobenzene |
InChI |
InChI=1S/C10H13FS/c1-2-3-8-12-10-6-4-9(11)5-7-10/h4-7H,2-3,8H2,1H3 |
InChI-Schlüssel |
ZGWKCSFZAQBOHU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCSC1=CC=C(C=C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-chloro-2,7-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B14081825.png)
![4-(4-fluorophenyl)-3-(2-hydroxy-5-methylphenyl)-5-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14081827.png)
![3',4-Bis(trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14081829.png)

![Formamide, N-([1,1'-biphenyl]-4-ylphenylmethyl)-](/img/structure/B14081836.png)

![3,9-dimethyl-7-(3-methylbutyl)-1-[2-(piperidin-1-yl)ethyl]-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14081842.png)

![1-(Tert-butylamino)-3-[2-(phenylethynyl)phenoxy]propan-2-ol](/img/structure/B14081858.png)
![[3-Chloro-4-(1,3-dihydroisoindol-2-yl)phenyl]acetic acid](/img/structure/B14081860.png)



